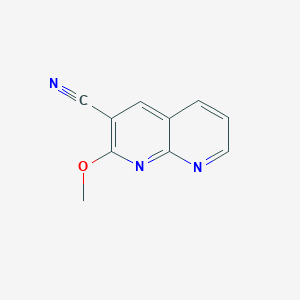

2-Methoxy-1,8-naphthyridine-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60467-76-7 |

|---|---|

Molecular Formula |

C10H7N3O |

Molecular Weight |

185.18 g/mol |

IUPAC Name |

2-methoxy-1,8-naphthyridine-3-carbonitrile |

InChI |

InChI=1S/C10H7N3O/c1-14-10-8(6-11)5-7-3-2-4-12-9(7)13-10/h2-5H,1H3 |

InChI Key |

ZDPXACAIFOSBLG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=CC=NC2=N1)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 1,8 Naphthyridine 3 Carbonitrile and Its Structural Analogues

Precursor Synthesis and Reagent Selection for Naphthyridine Ring Formation

The construction of the 1,8-naphthyridine (B1210474) ring system is highly dependent on the strategic synthesis of key precursors and the careful selection of reagents that drive the cyclization process.

Preparation of Key Intermediates for 1,8-Naphthyridine Nucleus Assembly

A pivotal intermediate in the synthesis of many 1,8-naphthyridine derivatives is 2-aminopyridine-3-carbaldehyde. pipzine-chem.comresearchgate.net This compound serves as a versatile starting material for building the second pyridine (B92270) ring of the naphthyridine core. acs.org The synthesis of 2-aminopyridine-3-carbaldehyde itself can be achieved through various routes, often starting from pyridine derivatives. pipzine-chem.com One common method involves the introduction of a formyl group at the 3-position of a 2-aminopyridine. For instance, (2-formylpyridin-3-yl) tert-butyl carbamate (B1207046) can be treated with trifluoroacetic acid in dichloromethane (B109758) to yield 3-aminopyridine-2-carbaldehyde. chemicalbook.com Another approach involves the reduction of 2-aminopyridine-3-carboxylic acid using a reducing agent like red aluminum to produce 2-amino-3-hydroxymethylpyridine, which can then be oxidized to the desired aldehyde. google.com

The stability and reactivity of these intermediates are critical for the subsequent cyclization steps. The amino and aldehyde functionalities are positioned to react with a suitable partner to form the second ring of the naphthyridine system.

Role of Malononitrile (B47326) and Related Nitriles in Naphthyridine Cyclization

Malononitrile and its derivatives, such as cyanoacetamides, are instrumental reagents in the formation of the 1,8-naphthyridine-3-carbonitrile (B1524053) scaffold. acs.orgresearchgate.net The active methylene (B1212753) group in malononitrile is highly reactive and can participate in condensation reactions with carbonyl compounds. nih.gov In the context of 1,8-naphthyridine synthesis, malononitrile can react with a precursor like 2-aminopyridine-3-carbaldehyde. researchgate.net This reaction typically proceeds through a Knoevenagel condensation, where the active methylene group of malononitrile adds to the aldehyde, followed by cyclization and aromatization to yield the final naphthyridine product. nih.govwikipedia.org

The use of cyanoacetamides offers an alternative route, leading to the formation of 2-hydroxy-1,8-naphthyridine-3-carboxamide derivatives, which can be further modified. researchgate.net The choice between malononitrile and a cyanoacetamide derivative can influence the nature of the substituent at the 2-position of the resulting naphthyridine ring.

Classical and Modern Approaches to 2-Methoxy-1,8-naphthyridine-3-carbonitrile Synthesis

A range of classical and modern synthetic reactions are employed to construct the this compound molecule and its analogs. These methods often involve condensation and cyclization strategies.

Knoevenagel Condensation and Subsequent Cyclization Strategies for Naphthyridine-3-carbonitrile Formation

The Knoevenagel condensation is a cornerstone reaction in the synthesis of 1,8-naphthyridine-3-carbonitriles. wikipedia.orgsigmaaldrich.com This reaction involves the condensation of an active methylene compound, such as malononitrile, with a carbonyl compound, typically an aldehyde or ketone. wikipedia.orgnih.gov In the synthesis of the naphthyridine core, 2-aminopyridine-3-carbaldehyde is reacted with malononitrile in the presence of a basic catalyst. wikipedia.orgyoutube.com The initial product of the condensation undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups, followed by dehydration to form the aromatic 1,8-naphthyridine ring system. wikipedia.org

Recent advancements have focused on developing greener and more efficient protocols for this reaction, including the use of water as a solvent and catalyst-free conditions at elevated temperatures. rsc.org These methods aim to reduce the environmental impact and simplify the purification process. rsc.org

Table 1: Examples of Knoevenagel Condensation in Naphthyridine Synthesis

| Carbonyl Compound | Active Methylene Compound | Catalyst | Product | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | α,β-unsaturated enone | wikipedia.org |

| Aromatic Aldehydes | Malononitrile | Amine catalysts | α,β-unsaturated nitriles | nih.gov |

Friedländer Reaction and its Adaptations for 1,8-Naphthyridine Scaffold Construction

The Friedländer annulation is a powerful and widely used method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. nih.govnih.govnih.gov The classical Friedländer reaction involves the condensation of an ortho-aminoaromatic aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govnih.gov In the context of 1,8-naphthyridine synthesis, 2-aminonicotinaldehyde is a common starting material, which reacts with various ketones or aldehydes to form the naphthyridine ring. acs.orgnih.gov

Modern adaptations of the Friedländer reaction have focused on improving regioselectivity and employing milder reaction conditions. For instance, the use of novel amine catalysts, such as the bicyclic pyrrolidine (B122466) derivative TABO, has been shown to provide high regioselectivity in the synthesis of 2-substituted 1,8-naphthyridines from unmodified methyl ketones. nih.govorganic-chemistry.orgacs.org Furthermore, environmentally friendly approaches have been developed, utilizing water as a solvent and biocompatible ionic liquids as catalysts, making the synthesis more sustainable. acs.orgnih.gov

Table 2: Catalysts and Conditions in Friedländer Synthesis of 1,8-Naphthyridines

| Catalyst | Solvent | Key Features | Reference |

| Choline (B1196258) hydroxide (B78521) (ChOH) | Water | Gram-scale synthesis, biocompatible | acs.orgnih.gov |

| [Bmmim][Im] (ionic liquid) | [Bmmim][Im] | Green solvent and catalyst | nih.govacs.org |

| TABO | Toluene | High regioselectivity for 2-substituted products | organic-chemistry.orgacs.org |

Grignard Reaction in the Synthesis of 2-Methoxy-1,8-naphthyridine-3-carbaldehyde Precursors

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. organic-chemistry.orgadichemistry.comyoutube.com It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. organic-chemistry.orgmasterorganicchemistry.com While not directly used to form the naphthyridine ring itself, the Grignard reaction is crucial for the synthesis of key precursors, such as 1,8-naphthyridine-3-carbaldehyde. bldpharm.com

For example, a Grignard reagent can be reacted with a suitable nitrile to produce a ketone after hydrolysis. adichemistry.com This ketone can then be a precursor to the desired carbaldehyde. Alternatively, a Grignard reagent can add to a protected aldehyde or a nitrile to introduce a specific alkyl or aryl group, which can then be further manipulated to form the aldehyde functionality. The versatility of Grignard reagents allows for the introduction of a wide range of substituents onto the naphthyridine scaffold. libretexts.org

Microwave-Assisted Synthetic Routes for 2-Methoxy-1,8-naphthyridines

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,8-naphthyridine derivatives. tsijournals.comsphinxsai.com This technology offers several advantages over conventional heating methods, such as reduced reaction times, increased yields, and often, cleaner reaction profiles. sphinxsai.comresearchgate.netrasayanjournal.co.in

The application of microwave irradiation has been successfully employed in various steps of 1,8-naphthyridine synthesis. For instance, the Friedlander condensation, a key reaction for constructing the naphthyridine core, can be significantly expedited. tsijournals.com In one approach, 2-aminonicotinaldehyde is condensed with carbonyl compounds containing an α-methylene group in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free microwave conditions, affording 1,8-naphthyridines in good yields within minutes. tsijournals.com

Furthermore, microwave assistance is beneficial for the derivatization of the 1,8-naphthyridine scaffold. The synthesis of 2-methoxy-3-aryl-1,8-naphthyridines has been achieved by reacting 2-chloro-3-aryl-1,8-naphthyridines with sodium methoxide (B1231860) in ethanol (B145695) under controlled microwave irradiation, resulting in high yields and purity. researchgate.net Other transformations, such as the formation of 4-azetidinone derivatives rasayanjournal.co.in and the synthesis of fused heterocyclic systems like 1,2,4-triazolo[4,3-a] nih.govnaphthyridines, have also been efficiently carried out using microwave technology. researchgate.netthesciencein.org For example, the oxidative cyclization of hydrazone precursors using reagents like chloramine-T is significantly accelerated under microwave irradiation. researchgate.netthesciencein.org

The table below summarizes representative examples of microwave-assisted synthesis of 1,8-naphthyridine derivatives.

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Aminonicotinaldehyde, Active methylene compounds | DABCO, Microwave (600W), Solvent-free | 1,8-Naphthyridine derivatives | 74-86 | tsijournals.com |

| 2-Chloro-3-aryl-1,8-naphthyridines, Sodium methoxide | Ethanol, Microwave | 2-Methoxy-3-aryl-1,8-naphthyridines | Good | researchgate.net |

| 7-Aminosubstituted-2-methyl-1,8-naphthyridin-4-ol, Chloroacetyl chloride, Mild base | Microwave | 4-Substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones | Not specified | rasayanjournal.co.in |

| 7-(2-(4-Bromobenzylidene)hydrazinyl)-6-aryl-1,8-naphthyridine-2-carbonitrile, Chloramine-T | Methanol (B129727), Microwave | 9-(4-Bromophenyl)-6-aryl- rsc.orgdntb.gov.uatriazolo[4,3-a] nih.govnaphthyridine-2-carbonitrile | High | thesciencein.org |

One-Pot Multicomponent Reactions for Efficient 1,8-Naphthyridine-3-carbonitrile Assembly

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like 1,8-naphthyridine-3-carbonitriles from simple and readily available starting materials. rsc.orgjetir.org These reactions combine several synthetic steps into a single operation, avoiding the need for isolation and purification of intermediates, which saves time, resources, and reduces waste. rsc.org

A common strategy for the synthesis of 1,8-naphthyridine-3-carbonitrile derivatives involves a three-component reaction of an aminopyridine, an aldehyde, and a compound with an active methylene group, such as malononitrile. For instance, 2-aminopyridine, various aromatic aldehydes, and malononitrile can be condensed in the presence of a catalyst like ammonium (B1175870) metavanadate in methanol at room temperature to afford 2-amino-4-aryl-1,8-naphthyridine-3-carbonitriles in good yields. jetir.org

Another example of a catalyst-free, three-component domino reaction involves glutaraldehyde, malononitrile, and β-ketoamides in ethanol, leading to the formation of functionalized nih.govnaphthyridine derivatives with high regioselectivity. rsc.org This method is noted for its short reaction times and use of an environmentally friendly solvent. rsc.org The development of such MCRs is a significant advancement in the synthesis of the 1,8-naphthyridine scaffold, providing rapid access to a diverse range of substituted derivatives. organic-chemistry.orgnih.gov

The following table presents examples of one-pot multicomponent reactions for the synthesis of 1,8-naphthyridine-3-carbonitriles.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Reference |

| 2-Aminopyridine | Aromatic aldehyde | Malononitrile | Ammonium metavanadate / Methanol | 2-Amino-4-aryl-1,8-naphthyridine-3-carbonitrile | jetir.org |

| Glutaraldehyde | Malononitrile | β-Ketoamide | Catalyst-free / Ethanol | Functionalized nih.govnaphthyridine derivative | rsc.org |

| Substituted 2-aminopyridines | Various aldehydes | Malononitrile or Methyl/ethyl cyanoacetate | N-bromosulfonamide / Not specified | 1,8-Naphthyridine derivatives | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of 1,8-Naphthyridine Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of 1,8-naphthyridine derivatives to develop more sustainable and environmentally benign methodologies. nih.govrsc.org This involves the use of safer solvents, catalysts, and reaction conditions to minimize waste and environmental impact. nih.govworktribe.com

A significant advancement in this area is the use of water as a solvent for the Friedlander condensation, a key reaction for forming the 1,8-naphthyridine ring. nih.govrsc.org Traditionally, this reaction has been carried out in organic solvents with acid or base catalysts. nih.gov However, researchers have developed methods using water as the reaction medium, often in the presence of a biocompatible and non-toxic catalyst like choline hydroxide (ChOH), an ionic liquid. nih.gov This approach not only avoids hazardous organic solvents but can also lead to excellent yields of 1,8-naphthyridine derivatives. nih.gov The use of water as a solvent is advantageous due to its low cost, non-toxicity, and non-flammability. nih.gov

Solvent-free reaction conditions represent another important green chemistry approach. tsijournals.com The Friedlander condensation of 2-aminonicotinaldehyde with active methylene compounds can be performed in the absence of a solvent, often at room temperature or with microwave assistance, to produce 1,8-naphthyridines in high yields. tsijournals.com These solvent-free methods are simple, efficient, and reduce the generation of volatile organic compounds.

The use of eco-friendly catalysts, such as citric acid connectjournals.com and ionic liquids nih.govnih.gov, further contributes to the green synthesis of 1,8-naphthyridines. These catalysts are often inexpensive, readily available, and can sometimes be recycled and reused. By incorporating these green chemistry principles, the synthesis of 1,8-naphthyridine derivatives can be made more sustainable and environmentally responsible. dntb.gov.ua

The table below highlights some green chemistry approaches for the synthesis of 1,8-naphthyridine derivatives.

| Reaction | Green Principle | Catalyst/Solvent | Advantages | Reference |

| Friedlander Condensation | Use of water as a solvent | Choline hydroxide / Water | Avoids hazardous organic solvents, non-toxic catalyst, excellent yields | nih.gov |

| Friedlander Condensation | Solvent-free conditions | Piperidine / No solvent | Simplicity, high yields, reduced waste | |

| Friedlander Condensation | Microwave-assisted, solvent-free | DABCO / No solvent | Rapid reaction, high yields, avoids pollution | tsijournals.com |

| Friedlander Condensation | Eco-friendly catalyst | Citric acid / Not specified | Use of a natural, biodegradable catalyst | connectjournals.com |

Derivatization Strategies from this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of derivatives through various chemical transformations. These derivatizations are crucial for exploring the structure-activity relationships of 1,8-naphthyridine-based compounds. nih.gov

Functional Group Interconversions on the Naphthyridine Ring

The functional groups on the this compound core can be readily interconverted to introduce new functionalities. A common precursor for these transformations is the corresponding 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) or -carbonitrile. researchgate.nettsijournals.comtsijournals.com The chloro group at the 2-position is a good leaving group and can be displaced by various nucleophiles. For example, reaction with sodium methoxide yields the 2-methoxy derivative. researchgate.net

The nitrile group at the 3-position can also be transformed. For instance, it can be hydrolyzed to a carboxylic acid or an amide. researchgate.net The carbaldehyde group, if present, can undergo condensation reactions with various reagents. For example, condensation with hydrazine (B178648) hydrate (B1144303) can lead to the formation of hydrazones, which can be further cyclized. researchgate.nettsijournals.com

Other functional group interconversions include the reaction of the 2-chloro derivative with sodium azide (B81097) to form a tetrazole ring fused to the naphthyridine core, or with sodium sulfide (B99878) to introduce a mercapto group. researchgate.nettsijournals.comtsijournals.com These transformations allow for the synthesis of a diverse library of 1,8-naphthyridine derivatives with different electronic and steric properties.

Introduction of Aryl and Heteroaryl Substituents at Naphthyridine Positions

The introduction of aryl and heteroaryl substituents onto the 1,8-naphthyridine core is a key strategy for modifying the properties of these compounds. This is often achieved through modern cross-coupling reactions, such as the Suzuki and Heck reactions. nih.govmasterorganicchemistry.comresearchgate.netyoutube.com These palladium-catalyzed reactions allow for the formation of carbon-carbon bonds between the naphthyridine ring and various aryl or heteroaryl groups. masterorganicchemistry.comresearchgate.net

For these reactions to occur, the naphthyridine ring must be appropriately functionalized with a leaving group, typically a halogen like bromine or a triflate. For example, 4,8-dibromo-1,5-naphthyridine (B11799114) can undergo a Suzuki cross-coupling reaction with various boronic acids in the presence of a palladium catalyst to yield 4,8-disubstituted 1,5-naphthyridines. researchgate.net Similarly, the Heck reaction can be used to introduce alkenyl substituents. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) is another important method for introducing substituents. For instance, a chloro group at the 2- or 7-position can be displaced by an amine or other nucleophile to introduce new aryl or heteroaryl moieties. figshare.comresearchgate.netacs.org These methods provide a powerful toolkit for the synthesis of a wide array of substituted 1,8-naphthyridines, enabling the fine-tuning of their biological and physical properties.

The following table provides examples of reactions used to introduce aryl and heteroaryl substituents.

| Reaction Type | Naphthyridine Substrate | Coupling Partner/Nucleophile | Catalyst/Conditions | Product | Reference |

| Suzuki Coupling | 4,8-Dibromo-1,5-naphthyridine | Boronic acids | Pd(OAc)₂, K₂CO₃, DMF/H₂O | 4,8-Disubstituted 1,5-naphthyridines | researchgate.net |

| Nucleophilic Aromatic Substitution | 2-Chloro-3-aryl-1,8-naphthyridine | Benzene-1,4-diamine | Sodium ethoxide, Ethanol | N-(3-Aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamine | figshare.comresearchgate.net |

| Kumada Coupling | 5,7-Ditriflate-1,6-naphthyridine | Methylmagnesium bromide | Pd catalyst | 5-Amino-7-methyl-1,6-naphthyridine | acs.org |

Synthesis of Fused Heterocyclic Systems Containing the 1,8-Naphthyridine Core

The 1,8-naphthyridine ring can serve as a building block for the construction of more complex, fused heterocyclic systems. rsc.orgacs.orgresearchgate.net These fused systems often exhibit unique chemical and biological properties.

One common strategy involves the intramolecular cyclization of a suitably functionalized 1,8-naphthyridine derivative. For example, the reaction of 2-methyl-5-azido-1,8-naphthyridine with active methylene compounds can lead to the formation of naphthyridines bearing a 1,2,3-triazole ring. nih.gov Another approach is the synthesis of rsc.orgdntb.gov.uatriazolo[4,3-a] nih.govnaphthyridines through the oxidative cyclization of hydrazone precursors. researchgate.netthesciencein.org This reaction can be efficiently promoted by reagents like chloramine-T, often under microwave irradiation. thesciencein.org

The synthesis of indolo[2,3-b] nih.govnaphthyridines, a new heterocyclic ring system, has also been reported through a one-step process. acs.org Furthermore, the condensation of 2-(2,7-dimethyl-1,8-naphthyridin-4-yloxy)acetohydrazide with various reagents can be used to synthesize fused pyrazole (B372694), 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole (B32235) systems. researchgate.net The development of these synthetic methods provides access to a wide range of novel fused heterocyclic compounds with the 1,8-naphthyridine core, expanding the chemical space for drug discovery and materials science. nih.govmdpi.com

The table below lists some examples of fused heterocyclic systems synthesized from 1,8-naphthyridine precursors.

| Fused Heterocycle | Synthetic Approach | Precursor | Reagents/Conditions | Reference |

| rsc.orgdntb.gov.uaTriazolo[4,3-a] nih.govnaphthyridine | Oxidative cyclization | 7-(2-(4-Bromobenzylidene)hydrazinyl)-6-aryl-1,8-naphthyridine-2-carbonitrile | Chloramine-T, Methanol, Microwave | thesciencein.org |

| Naphthyridino-1,2,3-triazole | Cyclization | 2-Methyl-5-azido-1,8-naphthyridine | Active methylene compounds | nih.gov |

| Indolo[2,3-b] nih.govnaphthyridine | One-step synthesis | Not specified | Not specified | acs.org |

| Fused pyrazole, oxadiazole, thiadiazole, triazole | Condensation | 2-(2,7-Dimethyl-1,8-naphthyridin-4-yloxy)acetohydrazide | Various reagents, Ultrasonic irradiation | researchgate.net |

Reactivity and Mechanistic Studies of 2 Methoxy 1,8 Naphthyridine 3 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Naphthyridine System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. researchgate.net The mechanism typically involves a two-step process: the initial attack of an electrophile on the π-system of the aromatic ring to form a carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The 1,8-naphthyridine (B1210474) ring system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deactivation makes electrophilic aromatic substitution reactions challenging compared to benzene. The nitrogen atoms decrease the electron density of the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles.

In the case of 2-Methoxy-1,8-naphthyridine-3-carbonitrile, the substituents further modulate this reactivity:

Methoxy (B1213986) Group (-OCH3): This is an activating, ortho-, para-directing group due to its strong +M (mesomeric) effect, which donates electron density to the ring.

Carbonitrile Group (-CN): This is a deactivating, meta-directing group due to its strong -I (inductive) and -M effects, which withdraw electron density from the ring.

The combined influence of the electron-deficient naphthyridine core and the deactivating cyano group generally renders the molecule highly resistant to electrophilic attack. However, the activating methoxy group at the C2-position would direct any potential electrophilic attack to the C3-position, which is already substituted, or less favorably to other positions on the ring. Given the strong deactivation of the system, harsh reaction conditions would likely be required, which could lead to side reactions or degradation of the molecule. Specific studies on the electrophilic aromatic substitution of this compound are not widely reported, likely due to this inherent low reactivity.

Nucleophilic Aromatic Substitution Reactions at Naphthyridine Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-poor aromatic and heteroaromatic systems. xmu.edu.cn The reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.

The 1,8-naphthyridine nucleus is highly susceptible to nucleophilic attack due to its electron-deficient character. In this compound, the methoxy group at the C2-position, which is activated by the adjacent nitrogen atom (N1) and the electron-withdrawing cyano group at C3, is a potential leaving group for SNAr reactions.

Research has demonstrated that methoxy groups on electron-deficient rings can be displaced by various nucleophiles. elsevierpure.comnih.govntu.edu.sg For instance, studies on methoxypyridines have shown that the methoxy group can be substituted by amines. ntu.edu.sg Similarly, the thermal reaction of 2-methoxy-1,4-naphthoquinone (B1202248) with methylamine (B109427) results in the replacement of the methoxy group. rsc.org

In a synthetic route towards 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, a chloro-precursor is often used, which is then substituted by various nucleophiles. rsc.orgnih.gov A similar strategy could be envisioned starting from the methoxy compound. For example, the reaction of 5-Chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid with methanolic potassium hydroxide (B78521) yields the corresponding 5-methoxy derivative, demonstrating the viability of nucleophilic substitution at the naphthyridine core. researchgate.net

Oxidation and Reduction Processes of this compound

The oxidation and reduction of naphthyridine derivatives can lead to a variety of new compounds with altered properties.

Reduction: The 1,8-naphthyridine ring system can be reduced under various conditions. Catalytic hydrogenation is a common method. For example, reduction of 1,8-naphthyridine with palladium on charcoal in ethanol (B145695) yields 1,2,3,4-tetrahydro-1,8-naphthyridine. rsc.org A more vigorous reduction using sodium and ethanol can lead to the fully saturated decahydro-1,8-naphthyridine. rsc.org For this compound, catalytic hydrogenation would likely reduce the pyridine (B92270) ring that does not bear the methoxy group first, leading to 5,6,7,8-tetrahydro-2-methoxy-1,8-naphthyridine-3-carbonitrile. The nitrile group can also be reduced, typically requiring stronger reducing agents like lithium aluminum hydride (LiAlH4), to yield an aminomethyl group.

Oxidation: The nitrogen atoms in the 1,8-naphthyridine ring are susceptible to oxidation, typically forming N-oxides. Azaarene N-oxides are valuable intermediates in organic synthesis. For instance, quinoline (B57606) N-oxides can undergo reactions like meta-hydroxylation. acs.org Oxidation of this compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) would be expected to yield the corresponding N1-oxide or N8-oxide, or a mixture of both. The electronic effects of the substituents would influence the site of oxidation. Some 1,8-naphthyridine derivatives have also been investigated for their antioxidant activity. nih.gov

Investigation of Reaction Mechanisms for Naphthyridine Formation and Transformation

The synthesis of the 1,8-naphthyridine core is often achieved through well-established condensation reactions. The Friedländer annulation is a classic and versatile method, which involves the reaction of a 2-aminonicotinaldehyde or a related ketone with a compound containing an active methylene (B1212753) group. nih.govacs.orgrsc.org

The formation of this compound likely proceeds through a variation of this pathway. A plausible mechanism involves the condensation of 2-amino-3-formylpyridine with a methoxyacetonitrile (B46674) derivative or a related species under basic or acidic catalysis. Alternatively, a multi-component reaction involving 2-aminopyridine, an aldehyde, and an active methylene compound can be employed. researchgate.netorganic-chemistry.org For example, a one-pot, three-component reaction can proceed via a tandem Knoevenagel/Michael/cyclization/oxidation sequence to afford the substituted 1,8-naphthyridine ring system. researchgate.net

Transformations of the this compound scaffold would follow the mechanistic pathways discussed in the preceding sections.

Nucleophilic Substitution: The SNAr mechanism, involving the formation of a Meisenheimer complex, is the dominant pathway for the substitution of the methoxy group. The reaction is initiated by the attack of a nucleophile at the C2 position, followed by the departure of the methoxide (B1231860) leaving group to restore the aromatic system.

Reduction: The mechanism for catalytic hydrogenation involves the adsorption of the molecule onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds of the heterocyclic ring.

Oxidation: The oxidation to an N-oxide occurs via the attack of an oxygen atom from a peroxy acid on the lone pair of one of the ring nitrogen atoms.

Recent research has focused on developing greener and more efficient synthetic methodologies, such as using water as a solvent and employing biocompatible catalysts like choline (B1196258) hydroxide, which can facilitate the reaction through hydrogen bonding. nih.govacs.org

Table of Compounds

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Methoxy 1,8 Naphthyridine 3 Carbonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for the structural determination of organic molecules like 2-Methoxy-1,8-naphthyridine-3-carbonitrile. While specific spectral data for this exact compound is not widely published, analysis of related 1,8-naphthyridine (B1210474) structures and general principles of NMR allow for the prediction of its spectral characteristics. nih.govrsc.orgnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons on the naphthyridine core and the methoxy (B1213986) group. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group. The methoxy group protons would appear as a sharp singlet, typically in the range of δ 3.9-4.1 ppm. The protons on the pyridine (B92270) ring (H-5, H-6, H-7) and the single proton on the substituted ring (H-4) would exhibit characteristic doublet and triplet splitting patterns based on their coupling with adjacent protons.

The ¹³C NMR spectrum provides critical information about the carbon framework. The chemical shift of the methoxy carbon is typically found around δ 55-62 ppm. researchgate.net The carbon of the nitrile group (C≡N) is expected in the δ 115-120 ppm region. The carbons of the naphthyridine ring will appear in the aromatic region (δ 100-165 ppm), with their specific shifts dictated by the electronic effects of the substituents. For instance, the carbon atom C-2, being directly attached to the electronegative oxygen of the methoxy group, would be significantly deshielded and appear at a higher chemical shift. The interpretation of these shifts is crucial for confirming the substitution pattern on the naphthyridine scaffold. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures and known substituent effects.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -OCH₃ | ~4.0 (s, 3H) | ~56 |

| C-2 | - | ~163 |

| C-3 | - | ~95 |

| -CN | - | ~117 |

| C-4 | ~8.6 (d) | ~154 |

| C-4a | - | ~119 |

| C-5 | ~8.2 (dd) | ~140 |

| C-6 | ~7.4 (dd) | ~122 |

| C-7 | ~8.9 (dd) | ~153 |

| C-8a | - | ~148 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound (Chemical Formula: C₁₀H₇N₃O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. rsc.org

The calculated exact mass of the neutral molecule is 185.0589 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecule, [M+H]⁺, with a calculated m/z of 186.0662.

The fragmentation pattern observed in MS/MS experiments can further corroborate the proposed structure. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound would involve the initial loss of stable neutral molecules. Common fragmentation could include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO), or the loss of hydrogen cyanide (HCN) from the nitrile group and naphthyridine ring.

Table 2: Predicted ESI-HRMS Data and Plausible Fragmentations for this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₈N₃O⁺ | 186.0662 | Protonated molecular ion |

| [M-CH₃]⁺ | C₉H₅N₃O⁺ | 171.0427 | Loss of a methyl radical |

| [M+H-CO]⁺ | C₉H₈N₃⁺ | 158.0713 | Loss of carbon monoxide |

| [M+H-HCN]⁺ | C₉H₇N₂O⁺ | 159.0553 | Loss of hydrogen cyanide |

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure of this compound itself is not publicly available, studies on closely related derivatives, such as ANC-5 (a 2-substituted-1,8-naphthyridine-3-carbonitrile derivative) and 2-(4-methoxyphenyl)-3-methyl-1,8-naphthyridine, demonstrate the utility of this technique for the 1,8-naphthyridine scaffold. nih.govresearchgate.net

Analysis of these derivatives reveals that the 1,8-naphthyridine ring system is essentially planar. researchgate.net The bond lengths and angles within the fused rings are consistent with their aromatic character. For instance, the C-N bond lengths are typically shorter than C-C bonds within the ring, reflecting the electronegativity of nitrogen. The crystal packing is stabilized by various intermolecular forces, including hydrogen bonds and π-π stacking interactions, which dictate the supramolecular architecture. nih.gov Data from these derivatives allows for a reliable estimation of the geometric parameters for the core structure of this compound.

Table 3: Typical Bond Lengths and Angles for the 1,8-Naphthyridine Core Based on a Derivative (ANC-5). nih.gov

| Parameter | Typical Value (from derivative ANC-5) |

|---|---|

| C-N Bond Length | 1.32 - 1.37 Å |

| C-C Bond Length (aromatic) | 1.38 - 1.44 Å |

| C-C-N Bond Angle | 121 - 125° |

| C-N-C Bond Angle | 116 - 118° |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to its key structural motifs.

The most prominent and diagnostically useful band would be the C≡N stretching vibration of the nitrile group, which is expected to appear as a sharp, intense band in the region of 2220-2240 cm⁻¹. researchgate.net The methoxy group would give rise to several characteristic vibrations. The C-H stretching vibrations of the methyl group are typically observed around 2950 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric). The C-O-C asymmetric and symmetric stretching vibrations are expected near 1250 cm⁻¹ and 1040 cm⁻¹, respectively. researchgate.net

The aromatic 1,8-naphthyridine core will exhibit a series of C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. researchgate.net FT-IR and Raman are complementary techniques; for a molecule with a center of symmetry, vibrations that are Raman active are IR inactive, and vice versa. While this molecule is not centrosymmetric, the relative intensities of bands can differ significantly between the two techniques, aiding in a more complete vibrational assignment.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound Data is predicted based on characteristic group frequencies and analysis of similar compounds like 2-Methoxy-6-Methyl Pyridine. researchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -OCH₃ | 2850 - 2960 | Medium |

| Nitrile Stretch | -C≡N | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | Naphthyridine Ring | 1400 - 1650 | Medium-Strong |

| Asymmetric C-O-C Stretch | Ar-O-CH₃ | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | Ar-O-CH₃ | 1020 - 1050 | Medium |

Computational and Theoretical Investigations of 2 Methoxy 1,8 Naphthyridine 3 Carbonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the molecular geometry and electronic landscape of 2-Methoxy-1,8-naphthyridine-3-carbonitrile.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. For naphthyridine derivatives, DFT calculations have been instrumental in assigning electronic transitions observed in absorption spectra. ias.ac.in

Table 1: Predicted Electronic Properties of a Naphthyridine Derivative using DFT (Note: This data is representative of a related naphthyridine derivative and serves as an illustrative example.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions and charge transfer within a molecule. By analyzing the delocalization of electron density between filled and vacant orbitals, NBO can quantify the stability arising from these interactions. For this compound, NBO analysis would likely reveal significant intramolecular charge transfer from the electron-donating methoxy (B1213986) group and the lone pairs of the naphthyridine nitrogen atoms to the electron-withdrawing carbonitrile group.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show the most negative potential localized around the nitrogen atoms of the naphthyridine ring and the oxygen atom of the methoxy group, as well as the nitrogen of the carbonitrile group. nih.gov These regions are potential sites for hydrogen bonding and other intermolecular interactions. Conversely, the hydrogen atoms of the methyoxy group and the aromatic ring would exhibit positive potential. This information is crucial for understanding how the molecule interacts with other molecules, including biological targets. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to explore the conformational landscape of this compound and to study its interactions with other molecules, such as solvent molecules or a biological receptor. nih.govrsc.org

By simulating the motion of atoms over a period of time, MD can reveal the preferred conformations of the molecule and the flexibility of its various parts. semanticscholar.org For instance, the rotation of the methoxy group can be studied to understand its conformational preferences. When placed in a simulated biological environment, such as the active site of an enzyme, MD simulations can provide detailed information about the intermolecular interactions, including hydrogen bonds and van der Waals forces, that stabilize the molecule-receptor complex. nih.govrsc.org Such simulations have been employed to investigate the stability and interactions of related 1,8-naphthyridine-3-carbonitrile (B1524053) analogues with protein targets. nih.govrsc.org

Mechanistic Predictions and Transition State Analysis through Computational Methods

Computational methods are powerful tools for elucidating reaction mechanisms and identifying transition states. For reactions involving this compound, such as its synthesis or its metabolic transformation, DFT calculations can be used to map out the potential energy surface of the reaction. This allows for the identification of the lowest energy pathway from reactants to products, including the structures and energies of any intermediates and transition states.

The study of tautomeric forms and the energy barriers for their interconversion is another area where these methods are applied. nih.gov For example, understanding the relative stabilities of different tautomers of the naphthyridine ring can be crucial for predicting its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound may not exist, the principles of QSAR can be applied to a series of related naphthyridine derivatives to predict their activity. nih.gov

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known biological activities. Statistical methods are then used to develop a model that correlates these descriptors with the observed activity. nih.gov Such models can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent analogues. For 1,8-naphthyridine (B1210474) derivatives, QSAR models have been developed to understand the factors that govern their inhibitory potencies against various targets. nih.gov

Structure Activity Relationship Sar Studies of 2 Methoxy 1,8 Naphthyridine 3 Carbonitrile Derivatives

Design Principles for Modulating Molecular Interactions within Biological Systems

The design of derivatives based on the 2-Methoxy-1,8-naphthyridine-3-carbonitrile scaffold is guided by established principles aimed at optimizing interactions with biological targets. Researchers employ strategies like molecular hybridization, which involves combining the core naphthyridine structure with other pharmacologically active moieties to create hybrid compounds with potentially enhanced or novel activities. nih.gov This approach was utilized in the design of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives with the goal of developing new anti-mycobacterial agents. nih.govrsc.org

A primary design consideration is the enhancement of molecular recognition through non-covalent interactions. The 1,8-naphthyridine (B1210474) ring system, with its nitrogen atoms, and the attached functional groups, such as the methoxy (B1213986) and carbonitrile groups, can participate in various interactions:

Hydrogen Bonding: The nitrogen atoms in the naphthyridine rings can act as hydrogen bond acceptors, while substituents with N-H or O-H groups can act as donors. nih.gov The design of receptors incorporating naphthyridine units has shown that hydrogen bond interactions are critical for potent binding to biological molecules like biotin (B1667282) methyl ester. nih.govmdpi.com

Conformational Preorganization: Modifying the scaffold can lock the molecule into a specific conformation that is more favorable for binding to a target protein's active site. This preorganization reduces the entropic penalty of binding, leading to higher affinity. nih.gov

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution of the molecule, influencing its reactivity and ability to interact with biological targets. For instance, replacing certain atoms with more electronegative groups can improve biological activity. nih.gov

By applying these principles, chemists can rationally design new analogs of this compound to fine-tune their interactions within complex biological systems.

Systematic Structural Modifications and their Impact on Molecular Recognition

Systematic modification of the this compound scaffold has led to the discovery of derivatives with significantly altered biological activities. SAR studies have pinpointed several key positions on the naphthyridine ring where modifications have a profound impact.

Modification at the C2-position: The methoxy group at the C2 position is a common site for modification. In a study targeting Mycobacterium tuberculosis, the C2 position of the 1,8-naphthyridine-3-carbonitrile core was substituted with various piperazine (B1678402) derivatives. nih.gov This led to a series of compounds (designated as the ANA series) with a range of anti-tuberculosis activity. The results showed that the nature of the substituent on the piperazine ring was critical for potency. For example, introducing a 5-nitrofuran group (ANA-12) resulted in prominent activity, while other substituents led to moderate or weak activity. nih.govrsc.org

Modification at the C3-position: The carbonitrile group at C3 is considered important for activity. In broader studies of related quinoline (B57606) and naphthyridine derivatives, the presence of a cyano group at C-3 has been noted as playing an important role in optimal anticancer activity. nih.gov

Modification at other ring positions (C5, C6, C7): General SAR studies on naphthyridines for anticancer cytotoxicity have shown that substitutions at the C5, C6, and C7 positions are crucial. Methyl-substituted compounds at C6 or C7 were generally more active than those substituted at C5. nih.gov Furthermore, introducing alkoxy groups at the C-7 position can be important for optimal activity. nih.gov

The following tables summarize the research findings on how systematic structural changes affect biological activity.

| Compound | Substituent at Piperazine Ring | Minimum Inhibitory Concentration (MIC) in μg/mL |

|---|---|---|

| ANA-1 | Benzoyl | 12.5 |

| ANA-6 | Isonicotinoyl | 12.5 |

| ANA-7 | Pyrazine-2-carbonyl | 12.5 |

| ANA-8 | Thiophene-2-carbonyl | 12.5 |

| ANA-10 | Furan-2-carbonyl | 12.5 |

| ANA-12 | 5-Nitrofuran-2-carbonyl | 6.25 |

| Ethambutol (Standard) | - | 6.25 |

| Compound | Modification at C3 | IC₅₀ in μM |

|---|---|---|

| 10c | -CO-CH₂-Br | 1.47 |

| 8d | Attached pyrazoline ring with 4-chlorophenyl | 1.62 |

| 4d | Attached pyrazole (B372694) ring with 4-chlorophenyl | 1.68 |

| 10f | -CO-CH₂-I | 2.30 |

| 8b | Attached pyrazoline ring with 4-methoxyphenyl | 3.19 |

| Staurosporine (Standard) | - | 4.51 |

These results clearly demonstrate that even minor modifications to the periphery of the 1,8-naphthyridine-3-carbonitrile scaffold can lead to substantial changes in biological effect, underscoring the importance of systematic SAR studies.

Computational Approaches in SAR Analysis (e.g., Molecular Docking for Binding Pattern Elucidation)

Computational chemistry is an indispensable tool in modern drug discovery and plays a vital role in understanding the SAR of this compound derivatives. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling provide deep insights into how these molecules interact with their biological targets at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For 1,8-naphthyridine derivatives, docking studies have been used to confirm experimental findings and elucidate binding patterns. researchgate.net In the study of anti-tuberculosis agents, molecular docking analysis of the most potent compound, ANA-12, was performed to evaluate its binding pattern in the active site of the enoyl-ACP reductase (InhA) from M. tuberculosis. nih.govrsc.org Such analyses can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that are responsible for the compound's potency and can guide the design of new derivatives with improved binding affinity. rsc.org Other studies have used docking to show that pyrazole-naphthyridine derivatives can bind to DNA through intercalation, with hydrogen bonds forming between the compound and nucleic acid bases. nih.gov

3D-QSAR Modeling: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the 3D properties of molecules with their biological activity. For a series of naphthyridine derivatives, CoMFA and CoMSIA models were developed to understand the requirements for cytotoxicity against various human cancer cell lines. nih.gov The resulting 3D contour maps from these models can highlight specific regions of the molecule where steric bulk, positive or negative electrostatic charges, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity. These models serve as a valuable predictive guide for designing new, more potent compounds. nih.gov

Together, these computational approaches provide a powerful framework for rationalizing the observed SAR and for the prospective design of next-generation this compound derivatives with enhanced therapeutic potential.

Applications in Materials Science and Chemical Biology Research

Investigation of 2-Methoxy-1,8-naphthyridine-3-carbonitrile as a Ligand in Coordination Chemistry

The 1,8-naphthyridine (B1210474) ring system is a well-established bidentate ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The presence of the methoxy (B1213986) and nitrile substituents on the this compound backbone is expected to modulate its coordinating properties, influencing the electronic structure, stability, and reactivity of the resulting metal complexes.

The nitrogen atoms of the naphthyridine ring provide the primary coordination sites. The electron-donating methoxy group at the 2-position can enhance the electron density on the naphthyridine ring system, potentially increasing the basicity of the nitrogen atoms and leading to stronger metal-ligand bonds. Conversely, the electron-withdrawing nitrile group at the 3-position can influence the ligand's pi-acceptor properties. This dual electronic nature makes this compound a versatile ligand for the synthesis of novel coordination compounds with interesting photophysical and electrochemical properties.

While specific studies on the coordination chemistry of this compound are not extensively reported, research on related substituted 1,8-naphthyridine derivatives provides valuable insights. For instance, studies on various 2-substituted-1,8-naphthyridine derivatives have demonstrated their ability to form complexes with a range of transition metals, with the substituents significantly impacting the properties of the resulting complexes. researchgate.net The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Table 1: Potential Coordination Complexes of this compound

| Metal Ion | Potential Geometry | Potential Applications |

| Copper(I/II) | Tetrahedral, Square Planar | Catalysis, Luminescent Materials |

| Ruthenium(II) | Octahedral | Photoredox Catalysis, Sensors |

| Platinum(II) | Square Planar | Anticancer Agents, OLEDs |

| Zinc(II) | Tetrahedral | Fluorescent Sensors |

Exploration of Naphthyridine Derivatives in Supramolecular Chemistry and Self-Assembly

The planar structure and the presence of hydrogen bond acceptors (the nitrogen atoms of the naphthyridine ring and the nitrile group) and a potential hydrogen bond donor in its hydrated form make this compound and its derivatives attractive building blocks for supramolecular chemistry. These molecules can participate in non-covalent interactions such as hydrogen bonding, pi-pi stacking, and metal coordination to form well-defined, higher-order structures.

The self-assembly of naphthyridine derivatives has been explored to create a variety of supramolecular architectures, including dimers, oligomers, and polymers. For example, some naphthalene-diimide derivatives with amine substituents have been shown to undergo cooperative J-aggregation, leading to the formation of nanotubular structures. rsc.org The ability of the naphthyridine core to engage in pi-pi stacking interactions is a key driving force for such assemblies. The methoxy group in this compound can further influence these interactions through steric and electronic effects.

Furthermore, the nitrile group can participate in hydrogen bonding or act as a coordination site, providing additional control over the self-assembly process. The interplay of these different non-covalent interactions can lead to the formation of complex and functional supramolecular systems. While direct studies on the self-assembly of this compound are limited, the principles established from related systems suggest its potential in the design of novel supramolecular materials.

Computational Modeling of Surface Adsorption and Interface Interactions for Materials Applications (e.g., Corrosion Inhibition)

Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting and understanding the behavior of molecules at interfaces, which is crucial for applications such as corrosion inhibition. nih.govresearchgate.netresearchgate.netnih.gov The adsorption of organic molecules on a metal surface can form a protective layer that inhibits corrosion. The efficiency of a corrosion inhibitor is often related to its electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as its ability to donate or accept electrons.

The this compound molecule possesses several features that make it a promising candidate for a corrosion inhibitor. The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the pi-electrons of the aromatic naphthyridine ring can facilitate adsorption onto metal surfaces. The electron-donating methoxy group can enhance the ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption. mdpi.com

DFT calculations can be employed to model the adsorption of this compound on various metal surfaces, such as steel or copper. These calculations can provide information on the adsorption energy, the orientation of the molecule on the surface, and the nature of the inhibitor-metal interactions. Such computational studies can guide the rational design of more effective corrosion inhibitors based on the 1,8-naphthyridine scaffold. nih.gov

Table 2: Predicted Quantum Chemical Parameters for this compound Relevant to Corrosion Inhibition

| Parameter | Predicted Influence on Corrosion Inhibition |

| EHOMO (Highest Occupied Molecular Orbital Energy) | Higher value indicates a greater tendency to donate electrons, enhancing inhibition. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Lower value indicates a greater ability to accept electrons, contributing to inhibition. |

| ΔE (Energy Gap) | A smaller energy gap generally correlates with higher inhibition efficiency. |

| Dipole Moment (μ) | A higher dipole moment can favor accumulation on the metal surface. |

Development of Chemical Probes and Tools based on the this compound Scaffold for Mechanistic Biological Studies

The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govnih.govnih.gov The development of chemical probes based on this scaffold can provide valuable tools for studying biological processes at the molecular level. The unique photophysical properties of many naphthyridine derivatives, particularly their fluorescence, make them attractive candidates for the design of fluorescent probes. nih.govresearchgate.netrsc.org

The this compound core can be chemically modified to create probes that can selectively target and report on specific biological events or molecules. For example, the nitrile group can be a handle for further functionalization to introduce reactive groups for covalent labeling of proteins or other biomolecules. The methoxy group can be used to tune the solubility and cell permeability of the probe.

The inherent fluorescence of the naphthyridine ring can be modulated by its substituents and its interaction with the local environment. This property can be exploited to design "turn-on" or "turn-off" fluorescent probes that signal the presence of a specific analyte or a change in the cellular environment. While no specific probes based on this compound have been reported, the versatility of the 1,8-naphthyridine scaffold suggests its potential in this area. beilstein-journals.org For instance, a recent study described the design and synthesis of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives for anti-mycobacterial evaluation, highlighting the biological relevance of this core structure. rsc.org

Table 3: Potential Chemical Probes Derived from the this compound Scaffold

| Probe Type | Potential Target | Sensing Mechanism |

| Fluorescent Ion Sensor | Metal ions (e.g., Zn2+, Cu2+) | Chelation-enhanced fluorescence |

| Covalent Protein Label | Specific enzymes or receptors | Reaction with active site residues |

| pH Sensor | Acidic or basic organelles | pH-dependent fluorescence changes |

| Viscosity Probe | Intracellular viscosity changes | Restriction of intramolecular rotation |

Q & A

Q. What synthetic routes are used to prepare 2-Methoxy-1,8-naphthyridine-3-carbonitrile derivatives?

The synthesis typically involves multi-step molecular hybridization. For example:

- Intermediate preparation : 2-Methoxy-1,8-naphthyridine-3-carbaldehyde is synthesized via Grignard reagent reactions (e.g., methoxy group introduction) .

- Final derivatives : Substituted anilines or piperazine moieties are introduced using reagents like chloroacetyl chloride, triethylamine (Et3N), and Na2CO3 in DMF at 120°C for 4–8 hours .

- Key steps : Acid-amine coupling (e.g., HOBt/EDC·HCl for ANA-12) and nucleophilic substitution (e.g., KI for ANC derivatives) .

Q. How are structural and purity characteristics confirmed for these compounds?

- IR spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch at ~2200 cm<sup>−1</sup>, amide C=O at ~1694 cm<sup>−1</sup>) .

- NMR and MS : Confirm molecular structure via proton/carbon shifts and molecular ion peaks .

- X-ray crystallography : Validates 3D conformation (e.g., ANC-5 crystal structure in Table 4) .

Q. What in vitro assays evaluate anti-mycobacterial activity?

- Microplate Alamar Blue Assay (MABA) : Measures MIC (minimum inhibitory concentration) against Mtb H37Rv. Compounds like ANA-12 show MIC = 6.25 µg/mL (comparable to ethambutol) .

- Triplicate testing : Ensures reproducibility (e.g., ANC derivatives tested at 12.5–25 µg/mL) .

Advanced Research Questions

Q. How do structural modifications influence anti-tubercular SAR?

- Electron-withdrawing groups (e.g., –NO2, –CF3): Enhance activity (MIC = 12.5 µg/mL for ANA-7/8/10) .

- Electron-donating groups (e.g., –CH3): Reduce activity (MIC = 25 µg/mL for ANA-3) due to reduced hydrogen bonding .

- Piperazine hybrids : Improve solubility and target binding (e.g., ANA-12’s nitrofuran moiety increases InhA inhibition) . Contradictions : Some halogenated derivatives (e.g., ANA-6 with –F) show moderate activity (MIC = 12.5 µg/mL), suggesting steric effects may offset electronic benefits .

Q. What molecular docking insights guide target-specific design?

- Hydrogen bonds with TYR-158 (1.99 Å) and salt bridges with LYS-165 (4.53 Å) stabilize ANA-12 .

- Docking score: −8.424 kcal/mol (vs. −11.08 kcal/mol for co-crystal ligand) .

- Design strategy : Optimize substituents for deeper pocket penetration (e.g., nitrile groups enhance binding affinity) .

Q. How do cytotoxicity and ADME profiles impact lead optimization?

- Cytotoxicity : HEK293T cell assays show IC50 = 330–752.86 µM for active compounds (ANA-12 SI >27) .

- ADME predictions :

- Lipinski’s rule : All derivatives comply (MW <500, H-bond donors/acceptors ≤5/10) except for logP variations .

- SwissADME : Predicts oral bioavailability and low P-gp efflux .

Q. What contradictions exist between in silico predictions and experimental data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.